5-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound “5-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione” belongs to the class of organic compounds known as 3-alkylindoles . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .
Synthesis Analysis
The synthesis of this compound and its derivatives involves a series of reactions. For instance, the Knoevenagel condensation of Meldrum’s acid and aldehydes gives rise to substrates for a variety of reactions . This method is applicable to a wide range of indole-3-carboxyldehydes, including N-substituted-indole-3-carboxyaldehydes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR, 1H-NMR, and ESI-MS . The molecular weight, bond lengths, and angles can be determined using these techniques .Chemical Reactions Analysis
The compound plays a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point, FT-IR frequencies, 1H-NMR chemical shifts, and ESI-MS m/z values can be determined .Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and significantly impact their bioavailability .
Result of Action
For example, some indole derivatives have demonstrated cytotoxicity in HepG2 cells and THP-1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s worth noting that factors such as pH, temperature, and the presence of other molecules can affect the stability and efficacy of many compounds .
Future Directions
The compound and its derivatives show various biologically vital properties, making them potential candidates for the treatment of various disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new derivatives have attracted the attention of the chemical community .
Properties
IUPAC Name |
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-23-13-14(16-10-6-7-11-18(16)23)12-17-19(25)22-21(27)24(20(17)26)15-8-4-3-5-9-15/h3-13H,2H2,1H3,(H,22,25,27)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGBXFGEOQFETP-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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